![molecular formula C18H17F3N4O2S B2665724 1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034511-72-1](/img/structure/B2665724.png)

1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

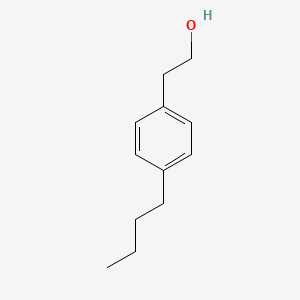

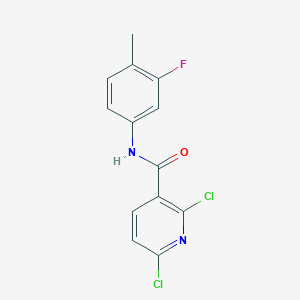

The compound is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers pathways that generate type I interferons and proinflammatory cytokines .

Synthesis Analysis

The compound is synthesized as part of a series of benzo[b]thiophene-2-carboxamide derivatives . Different substituents are introduced on the 4-position of the benzo[b]thiophene ring to create potential STING agonists .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- The combination of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a powerful, metal-free method for activating thioglycosides, indicating potential in glycoscience research for creating diverse glycosidic linkages (Crich & Smith, 2001).

- Studies on ionic thiol addition to acetylenic ketones facilitated by piperidine underline the versatility of piperidine in mediating chemical reactions, offering insights into stereochemistry and synthesis techniques (Omar & Basyouni, 1974).

Material Science and Electrochemistry

- Research on benzotriazole derivatives, including their synthesis and electrochemical properties, suggests potential applications in developing novel materials with unique optical and electronic characteristics (Yiğitsoy et al., 2011).

Pharmaceutical Research

- Sulfonamides incorporating various moieties have been explored for their inhibitory effects on human carbonic anhydrase isozymes, revealing the potential of such compounds in designing new therapeutic agents (Alafeefy et al., 2015).

- Thiophene bioisosteres of spirocyclic sigma receptor ligands have shown significant potential in pharmacology, particularly concerning sigma 1 affinity and selectivity, indicating their possible utility in drug development (Oberdorf et al., 2008).

Catalysis and Organic Synthesis

- Novel synthetic methods involving boronic acids, azides, and active methylene ketones have been developed to create 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the compound's role in facilitating complex organic reactions (Zhang et al., 2013).

Mécanisme D'action

The compound exhibits marginal human STING-activating activities . It increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Propriétés

IUPAC Name |

2-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c1-23-16(18(19,20)21)22-25(17(23)27)12-6-8-24(9-7-12)15(26)14-10-11-4-2-3-5-13(11)28-14/h2-5,10,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTSOLUHNUWOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)

![4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride](/img/structure/B2665648.png)

![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)

![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2665658.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)

![2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2665664.png)